molecular formula C14H18N2O4S2 B2854129 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide CAS No. 2034538-04-8

3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide

Cat. No.: B2854129
CAS No.: 2034538-04-8
M. Wt: 342.43
InChI Key: LHUNXPVPHZMJDM-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide features a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, a sulfonamide group at position 4, and a tetrahydropyran (oxane) ring linked to a thiophen-2-yl moiety.

Properties

IUPAC Name

3,5-dimethyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S2/c1-10-13(11(2)20-15-10)22(17,18)16-14(5-7-19-8-6-14)12-4-3-9-21-12/h3-4,9,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUNXPVPHZMJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,5-Dimethyl-1,2-Oxazole-4-Sulfonyl Chloride

The synthesis begins with the sulfochlorination of 3,5-dimethylisoxazole. Electron-donating methyl groups at positions 3 and 5 activate the isoxazole ring for electrophilic substitution at position 4. Chlorosulfonic acid or sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) is typically employed under controlled conditions.

Reaction Conditions

  • Reactants : 3,5-Dimethylisoxazole, chlorosulfonic acid (1.2 equiv)
  • Solvent : Dichloromethane (DCM), 0°C to room temperature
  • Time : 4–6 hours
  • Yield : 70–85%

The product, 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride, is isolated via vacuum distillation or recrystallization.

Synthesis of 4-(Thiophen-2-Yl)Oxan-4-Amine

The amine component, 4-(thiophen-2-yl)oxan-4-amine, is prepared through a cyclization reaction. Thiophene-2-carbaldehyde reacts with a diol (e.g., 1,4-butanediol) in the presence of an acid catalyst to form the tetrahydropyran ring, followed by reductive amination to introduce the amine group.

Key Steps

  • Cyclization : Thiophene-2-carbaldehyde + 1,4-butanediol → 4-(thiophen-2-yl)oxane-4-carbaldehyde (85% yield).
  • Reductive Amination : Catalytic hydrogenation with $$ \text{NH}_3 $$ and $$ \text{Pd/C} $$ yields 4-(thiophen-2-yl)oxan-4-amine (78% yield).

Sulfonamide Coupling Reaction

The final step involves nucleophilic substitution between 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride and 4-(thiophen-2-yl)oxan-4-amine. Pyridine is used as a base to neutralize HCl byproducts.

Optimized Protocol

  • Reactants : Sulfonyl chloride (1.0 equiv), amine (1.1 equiv), pyridine (2.0 equiv)
  • Solvent : Dry acetonitrile, nitrogen atmosphere
  • Temperature : Reflux at 80°C for 12 hours
  • Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane)
  • Yield : 65–72%

Optimization and Reaction Condition Analysis

Solvent and Base Selection

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing ionic intermediates. Pyridine outperforms triethylamine in minimizing side reactions, as evidenced by comparative studies.

Table 1: Solvent and Base Impact on Yield

Solvent Base Temperature Yield (%)
Acetonitrile Pyridine 80°C 72
DMF Triethylamine 80°C 58
THF Pyridine 60°C 64

Temperature and Time Dependence

Prolonged reflux (12–14 hours) ensures complete conversion, while lower temperatures (40–60°C) result in unreacted starting material.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl₃): δ 7.45 (thiophene-H), 4.20 (oxane-H), 2.60 (N–CH), 2.35 (oxazole-CH₃).
  • 13C NMR : 165.2 ppm (sulfonamide C=O), 142.1 ppm (thiophene C).
  • HRMS : m/z 342.4337 [M+H]⁺ (calc. 342.4337).

X-ray Crystallography

Single-crystal X-ray analysis confirms the tetrahedral geometry at the sulfonamide nitrogen and planar thiophene ring.

Challenges and Mitigation Strategies

Impurity Formation

Side products arise from over-sulfochlorination or amine oxidation. Column chromatography (silica gel, gradient elution) achieves >95% purity.

Moisture Sensitivity

Sulfonyl chloride intermediates hydrolyze readily. Strict anhydrous conditions (molecular sieves, nitrogen purge) are critical.

Applications and Derivative Synthesis

The target compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives with modified oxazole or thiophene groups exhibit enhanced bioactivity, as documented in patent US5292740A.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Insights

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
Target Compound 1,2-Oxazole 3,5-Dimethyl, sulfonamide, oxane-thiophene ~400 (estimated) Not explicitly reported
Compound 26 () Benzene-sulfonamide Thiophene, α,β-unsaturated ketone Not provided IC₅₀ = 10.25 μM (antiproliferative)
Compound 1,2-Oxazole 3,5-Dimethyl, thiazole-ethyl 287.35 Not provided
CDK2 Inhibitor () Pyridine Thiophene, naphthalene 337.8 IC₅₀ = 0.24 μM (CDK2 inhibition)

Key Observations :

  • Sulfonamide-thiophene hybrids consistently show bioactivity, suggesting the target compound may share anticancer or antimicrobial properties .

Q & A

Q. What are the key synthetic pathways for 3,5-dimethyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Cyclization of precursor heterocycles (e.g., thiophene-containing oxane derivatives) using Lawesson’s reagent or similar sulfurizing agents to form the oxazole-thiophene scaffold .
  • Step 2 : Sulfonamide coupling via nucleophilic substitution, where the oxazole-4-sulfonyl chloride reacts with an amine-functionalized oxane intermediate. Solvent choice (e.g., DCM or THF) and temperature control (~0–25°C) are critical to minimize side reactions .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and characterized by NMR (¹H/¹³C) and mass spectrometry .
    Optimization: Adjust stoichiometry of sulfonyl chloride to amine (1.2:1 molar ratio) and use anhydrous conditions to improve yields (>70%) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent positions (e.g., thiophen-2-yl proton signals at δ 7.2–7.4 ppm; oxane methyl groups at δ 1.2–1.5 ppm). ¹³C NMR identifies carbonyl (C=O at ~165 ppm) and sulfonamide (SO₂ at ~110 ppm) groups .
  • Mass Spectrometry (HRMS) : Exact mass matches calculated molecular weight (e.g., [M+H]⁺ at m/z 395.08 for C₁₈H₂₁N₂O₃S₂) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and oxane oxygen) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Kinase Inhibition : In vitro assays show IC₅₀ values of 0.5–2.0 µM against protein kinases (e.g., CDK2), measured via fluorescence polarization or ATP-competitive binding assays .
  • Cytotoxicity Screening : Tested against cancer cell lines (HCT-116, MCF-7) using MTT assays, with selectivity indices calculated against normal cells (e.g., HEK293) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity and selectivity?

  • Methodological Answer :
  • SAR Studies : Compare analogs with substituent changes (e.g., para-methoxy vs. trifluoromethyl groups on the oxane ring). For example:
SubstituentIC₅₀ (CDK2)Selectivity Index (HCT-116/HEK293)
-OCH₃1.2 µM8.5
-CF₃0.7 µM5.2
Higher electron-withdrawing groups (e.g., -CF₃) enhance kinase binding but reduce selectivity due to off-target interactions .
  • Computational Modeling : Density functional theory (DFT) predicts charge distribution and docking simulations (e.g., AutoDock Vina) identify key binding residues (e.g., Lys89 in CDK2) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Control variables such as ATP concentration (1 mM vs. 10 µM) and incubation time (30 vs. 60 min) to align disparate IC₅₀ results .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status of downstream targets) and isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME calculate logP (optimal range: 2–3) and topological polar surface area (TPSA < 90 Ų) to prioritize derivatives with oral bioavailability .
  • Molecular Dynamics (MD) : Simulate compound stability in biological membranes (e.g., POPC lipid bilayers) to assess permeability and metabolic stability .

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